1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
Brand Name: Vulcanchem
CAS No.: 101857-33-4
VCID: VC20901676
InChI: InChI=1S/C8H18N2O2/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-8H,1-6,9-10H2
SMILES: C1CCOC(C1)OCC(CN)N
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol

1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-

CAS No.: 101857-33-4

Cat. No.: VC20901676

Molecular Formula: C8H18N2O2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- - 101857-33-4

Specification

CAS No. 101857-33-4
Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
IUPAC Name 3-(oxan-2-yloxy)propane-1,2-diamine
Standard InChI InChI=1S/C8H18N2O2/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-8H,1-6,9-10H2
Standard InChI Key KUDOGXKYRYOEPB-UHFFFAOYSA-N
SMILES C1CCOC(C1)OCC(CN)N
Canonical SMILES C1CCOC(C1)OCC(CN)N

Introduction

1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound with the Chemical Abstracts Service Registry Number (CAS) 101857-33-4. It features a unique structure combining a 1,2-propanediamine backbone with a tetrahydro-2H-pyran-2-yloxy substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and chemical properties.

Synthesis and Reactions

The synthesis of 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 1,2-propanediamine with tetrahydro-2H-pyran-2-ol under controlled conditions. Advanced techniques such as continuous flow reactors may be used to enhance consistency and throughput. Purification methods like chromatography and crystallization are employed to achieve high purity levels.

Common reagents for reactions involving similar compounds include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride), with solvents such as methanol or dimethyl sulfoxide. The specific products formed depend on the reagents and conditions used.

Biological Activity

Research indicates that 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- may interact with various biological targets. Its mechanism of action likely involves binding to specific receptors or enzymes, modulating their activity and leading to biological effects. Detailed studies on its molecular targets and pathways are necessary for a comprehensive understanding of its biological implications.

Applications and Similar Compounds

This compound is of interest in organic synthesis and medicinal chemistry due to its unique chemical properties and potential biological activities. Similar compounds include:

  • 1,2-Propanediamine: Lacks the tetrahydro-2H-pyran substitution, resulting in different chemical and biological properties.

  • Tetrahydro-2H-pyran-2-ol: A simpler compound without the 1,2-propanediamine backbone; primarily an alcohol.

  • N,N-Diethylpropanediamine and N,N-Dimethylpropanediamine: These compounds contain ethyl or methyl groups instead of the tetrahydro group, differing in reactivity and applications.

Compound NameDescription
1,2-PropanediamineLacks tetrahydro-2H-pyran substitution
Tetrahydro-2H-pyran-2-olAlcohol without 1,2-propanediamine backbone
N,N-DiethylpropanediamineContains ethyl groups; used in similar applications
N,N-DimethylpropanediamineFeatures methyl groups; different solubility and reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator